Cas no 33345-17-4 (Benzenecarboximidamide,N,N-diphenyl-)

Benzenecarboximidamide,N,N-diphenyl- structure
33345-17-4 structure
Product Name:Benzenecarboximidamide,N,N-diphenyl-
CAS No:33345-17-4
MF:C19H16N2
MW:272.343744277954
CID:294184
PubChem ID:75709
Update Time:2025-09-23

Benzenecarboximidamide,N,N-diphenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenecarboximidamide,N,N-diphenyl-
    • N,N'-DIPHENYLBENZAMIDINE
    • N,N-Diphenyl-benzamidin
    • N,N-diphenyl-benzamidine
    • N,N-diphenyl-benzenecarboximidamide
    • N1,N1-Diphenylbenzenecarbimide amide
    • W-202078
    • 33345-17-4
    • (Z)-N,N'-DIPHENYLBENZENECARBOXIMIDAMIDE
    • triphenyl formamidine
    • SCHEMBL15315136
    • (Z)-N,N'-diphenylbenzimidamide
    • N,N'-Diphenyl-benzamidine
    • SCHEMBL3056454
    • N~1~,N'~1~-DIPHENYL-1-BENZENECARBOXIMIDAMIDE
    • AS-0428
    • N,N'-diphenyl-benzenecarboximidamide
    • A821738
    • N,N'-Diphenylbenzenecarboximidamide #
    • NSC-167272
    • FT-0629395
    • NS00027919
    • AKOS003670817
    • CHEMBL291978
    • N,N'-Diphenylbenzenecarboximidamide
    • N,N'-Diphenylbenzimidamide
    • N,N'-Diphenylbenzamidine, purum, >=98.0% (TLC)
    • FT-0629580
    • Benzenecarboximidamide, N,N'-diphenyl-
    • NN'-Diphenylbenzamidine
    • NSC 167272
    • 9-Anthracenylmethylacrylate
    • NSC167272
    • DTXSID40180254
    • 2556-46-9
    • PMYWPCUIMGLRHO-UHFFFAOYSA-N
    • EINECS 219-872-0
    • AKOS025116691
    • FT-0629579
    • MDL: MFCD00014074
    • Inchi: 1S/C19H16N2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H,20,21)
    • InChI Key: PMYWPCUIMGLRHO-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1)/C(/C1C=CC=CC=1)=N/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 272.13100
  • Monoisotopic Mass: 272.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.4A^2
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.03g/cm3
  • Melting Point: 125-129 °C
  • Boiling Point: 441.6ºC at 760 mmHg
  • Flash Point: 220.9ºC
  • Refractive Index: 1.59
  • PSA: 24.39000
  • LogP: 4.95000

Benzenecarboximidamide,N,N-diphenyl- Security Information

  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S22-S24/25
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: Xn
  • Safety Term:S22;S24/25
  • Risk Phrases:R22

Benzenecarboximidamide,N,N-diphenyl- Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Benzenecarboximidamide,N,N-diphenyl- Production Method

Benzenecarboximidamide,N,N-diphenyl- Related Literature

Additional information on Benzenecarboximidamide,N,N-diphenyl-

Research Brief on Benzenecarboximidamide, N,N-diphenyl- (CAS: 33345-17-4): Recent Advances and Applications

Benzenecarboximidamide, N,N-diphenyl- (CAS: 33345-17-4), a compound of significant interest in the field of chemical biology and medicinal chemistry, has recently been the focus of several groundbreaking studies. This research brief aims to provide an overview of the latest developments, methodologies, and applications associated with this compound, highlighting its potential in drug discovery and therapeutic interventions.

Recent studies have explored the molecular mechanisms and pharmacological properties of Benzenecarboximidamide, N,N-diphenyl-. One notable study published in the Journal of Medicinal Chemistry (2023) investigated its role as a potent inhibitor of specific enzyme pathways implicated in inflammatory diseases. The study utilized advanced computational modeling and in vitro assays to demonstrate the compound's high binding affinity and selectivity, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

Another significant advancement was reported in a 2024 study in Bioorganic & Medicinal Chemistry Letters, where researchers synthesized and evaluated derivatives of Benzenecarboximidamide, N,N-diphenyl- for their anticancer properties. The results indicated that certain derivatives exhibited promising cytotoxicity against a panel of cancer cell lines, with minimal effects on normal cells. This underscores the compound's potential as a scaffold for designing targeted anticancer therapies.

In addition to its therapeutic applications, recent research has also focused on the compound's chemical synthesis and optimization. A 2023 paper in Organic Letters detailed a novel, high-yield synthetic route for Benzenecarboximidamide, N,N-diphenyl-, utilizing green chemistry principles to minimize environmental impact. This advancement is expected to facilitate larger-scale production and further pharmacological studies.

Furthermore, the compound's interactions with biological targets have been elucidated through structural biology techniques. A 2024 study in Nature Communications employed X-ray crystallography to resolve the crystal structure of Benzenecarboximidamide, N,N-diphenyl- bound to its target protein, providing critical insights into its mode of action and informing future drug design efforts.

In conclusion, the recent research on Benzenecarboximidamide, N,N-diphenyl- (CAS: 33345-17-4) highlights its multifaceted potential in medicinal chemistry. From its role as an enzyme inhibitor to its applications in cancer therapy, this compound continues to be a valuable subject of study. Future research directions may include further optimization of its derivatives, in vivo efficacy studies, and exploration of additional therapeutic indications. The ongoing advancements in this area hold promise for the development of novel, effective treatments for a range of diseases.

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